N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a thiomorpholin-3,5-dione core substituted with a methyl group at the 2-position and a 4-butylphenyl group attached via an acetamide linker. The thiomorpholin-3,5-dione moiety introduces sulfur into the heterocyclic ring, which may enhance electron-withdrawing properties and influence metabolic stability compared to oxygen-containing analogs.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-4-5-13-6-8-14(9-7-13)18-15(20)10-19-16(21)11-23-12(2)17(19)22/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVPHKPTZNBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Substitutions
A series of N-(6-trifluoromethylbenzothiazole-2-yl)-2-arylacetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ) are documented in a 2018 European patent . These compounds share the acetamide backbone but differ in their heterocyclic and aromatic substituents:
Key Differences :
- Substituent Effects : The 4-butylphenyl group in the target compound is bulkier and more lipophilic than the substituted phenyl groups in the benzothiazole analogs, which could influence pharmacokinetic parameters such as volume of distribution.
Morpholin-3-yl Acetamide Derivatives
A peer-reviewed study describes 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide and its methylsulfonyl analog . These compounds share the morpholin-3-yl-acetamide framework but differ in substituents:
Comparative Analysis :
- Ring System : The target’s thiomorpholin-3,5-dione contains two ketone groups, increasing polarity compared to the single oxo group in morpholin-2-one derivatives. This may reduce passive diffusion but improve aqueous solubility.
Pharmacological and Physicochemical Implications
- Metabolic Stability: The sulfur atom in the thiomorpholin-dione core may confer resistance to oxidative metabolism compared to oxygen-containing morpholinones .
- Lipophilicity : The 4-butylphenyl group (logP ~4.5 estimated) likely increases lipophilicity relative to smaller aryl groups (e.g., 3-chlorophenyl in benzothiazole analogs, logP ~3.8), impacting blood-brain barrier penetration .
- Synthetic Accessibility : The target compound’s thiomorpholin-dione core may require specialized synthesis protocols, whereas morpholin-2-one derivatives are more straightforward to functionalize .
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